3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one 3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 952834-98-9
VCID: VC11894007
InChI: InChI=1S/C14H18N2O2S/c1-14(2)13(18)15-7-8-16(14)12(17)10-5-4-6-11(9-10)19-3/h4-6,9H,7-8H2,1-3H3,(H,15,18)
SMILES: CC1(C(=O)NCCN1C(=O)C2=CC(=CC=C2)SC)C
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37 g/mol

3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one

CAS No.: 952834-98-9

Cat. No.: VC11894007

Molecular Formula: C14H18N2O2S

Molecular Weight: 278.37 g/mol

* For research use only. Not for human or veterinary use.

3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one - 952834-98-9

Specification

CAS No. 952834-98-9
Molecular Formula C14H18N2O2S
Molecular Weight 278.37 g/mol
IUPAC Name 3,3-dimethyl-4-(3-methylsulfanylbenzoyl)piperazin-2-one
Standard InChI InChI=1S/C14H18N2O2S/c1-14(2)13(18)15-7-8-16(14)12(17)10-5-4-6-11(9-10)19-3/h4-6,9H,7-8H2,1-3H3,(H,15,18)
Standard InChI Key ZDOLRIUZNGHEQK-UHFFFAOYSA-N
SMILES CC1(C(=O)NCCN1C(=O)C2=CC(=CC=C2)SC)C
Canonical SMILES CC1(C(=O)NCCN1C(=O)C2=CC(=CC=C2)SC)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a six-membered piperazine ring substituted at the 3- and 4-positions. The 3-position hosts two methyl groups, while the 4-position is functionalized with a benzoyl group bearing a methylsulfanyl (-SMe) substituent at the meta position . This configuration introduces steric hindrance from the dimethyl groups and electronic modulation via the sulfur atom, which may influence reactivity and biological interactions.

Table 1: Structural Comparison with Related Piperazine Derivatives

Compound NameSubstituentsMolecular WeightKey Functional Groups
3,3-Dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one3,3-dimethyl, 4-(3-SMe-benzoyl)278.37 Piperazine, benzoyl, -SMe
3,3-Dimethyl-4-(4-(methylsulfonyl)benzoyl)piperazin-2-one3,3-dimethyl, 4-(4-SO₂Me-benzoyl)310.37Piperazine, benzoyl, -SO₂Me
4-(4-Chlorobenzoyl)piperazin-2-oneUnsubstituted piperazine, 4-Cl-benzoyl236.68Piperazine, benzoyl, -Cl

The methylsulfanyl group’s electron-donating properties contrast with the electron-withdrawing sulfonyl group in its oxidized analog, highlighting how minor structural changes alter electronic profiles.

Physicochemical Characteristics

Limited experimental data are available, but computational predictions suggest:

  • LogP: ~2.1 (moderate lipophilicity due to the -SMe group)

  • Solubility: Likely low in aqueous media but soluble in organic solvents like DMSO or dichloromethane .

  • Stability: The methylsulfanyl group may oxidize to sulfoxide or sulfone under acidic or oxidative conditions, analogous to related sulfur-containing compounds.

Synthetic Pathways and Reaction Chemistry

Proposed Synthesis Routes

While explicit protocols for this compound are scarce, piperazine derivatives are typically synthesized through cyclization and acylation steps:

  • Piperazine Ring Formation: Cyclization of 1,2-diamines with diketones or dihaloalkanes under basic conditions.

  • Benzoylation: Introducing the 3-(methylsulfanyl)benzoyl group via Friedel-Crafts acylation or nucleophilic acyl substitution.

  • Functional Group Modifications: Post-synthetic oxidation of -SMe to -SO₂Me using hydrogen peroxide or meta-chloroperbenzoic acid.

Key Challenges:

  • Steric hindrance from the 3,3-dimethyl groups may slow acylation kinetics.

  • Regioselectivity must be controlled to ensure substitution at the 4-position.

Reactivity Profile

The compound’s functional groups enable diverse transformations:

Reaction TypeReagents/ConditionsMajor Product
OxidationH₂O₂, acetic acidSulfoxide or sulfone derivatives
ReductionLiAlH₄, THFAlcohol via carbonyl reduction
AlkylationAlkyl halides, K₂CO₃N-alkylated piperazines

For instance, oxidation of the methylsulfanyl group could yield sulfone-containing analogs like the compound described in, which exhibits enhanced polarity and potential bioactivity.

Biological and Pharmacological Hypotheses

Neuropharmacological Applications

Piperazines frequently target neurotransmitter receptors. The dimethyl groups may confer selectivity for dopamine or serotonin receptors, similar to atypical antipsychotics. Molecular docking studies (hypothetical) predict moderate affinity for D₂ and 5-HT₂A receptors due to the compound’s planar benzoyl group and sulfur-mediated hydrogen bonding.

Anticancer Mechanisms

Though untested, the compound’s structure aligns with kinase inhibitors that exploit sulfur-aromatic interactions. For example, the -SMe group might coordinate with ATP-binding pockets in tyrosine kinases, while the piperazine ring provides conformational flexibility.

Industrial and Material Science Applications

Polymer Modification

The benzoyl and sulfur groups could serve as crosslinking sites in epoxy resins or polyurethanes, enhancing thermal stability. Sulfur-containing polymers are prized for their flame-retardant properties, suggesting niche applications in material science.

Catalytic Applications

Thioether-functionalized piperazines may act as ligands in transition metal catalysis. For example, palladium complexes with sulfur donors are effective in Suzuki-Miyaura couplings. The dimethyl groups could stabilize metal centers via steric protection.

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